3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16314623
InChI: InChI=1S/C24H22N4O2S3/c1-16-5-7-17(8-6-16)15-28-23(30)19(33-24(28)31)14-18-21(26-10-12-32-13-11-26)25-20-4-2-3-9-27(20)22(18)29/h2-9,14H,10-13,15H2,1H3/b19-14-
SMILES:
Molecular Formula: C24H22N4O2S3
Molecular Weight: 494.7 g/mol

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16314623

Molecular Formula: C24H22N4O2S3

Molecular Weight: 494.7 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C24H22N4O2S3
Molecular Weight 494.7 g/mol
IUPAC Name (5Z)-3-[(4-methylphenyl)methyl]-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H22N4O2S3/c1-16-5-7-17(8-6-16)15-28-23(30)19(33-24(28)31)14-18-21(26-10-12-32-13-11-26)25-20-4-2-3-9-27(20)22(18)29/h2-9,14H,10-13,15H2,1H3/b19-14-
Standard InChI Key QIQTUVXRJZOJEC-RGEXLXHISA-N
Isomeric SMILES CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)/SC2=S
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S

Introduction

Structural and Chemical Analysis

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Pyrido[1,2-a]pyrimidin-4-one: A bicyclic system combining pyridine and pyrimidine rings, known for stabilizing π-π interactions in biological targets .

  • Thiazolidin-4-one: A five-membered ring containing sulfur and nitrogen atoms, contributing to redox activity and hydrogen bonding.

  • Thiomorpholine: A saturated six-membered ring with sulfur, enhancing solubility and modulating pharmacokinetics.

The Z-configuration of the exocyclic double bond between the thiazolidinone and pyridopyrimidinone moieties is critical for maintaining planar geometry, which facilitates intercalation with DNA or enzyme active sites.

Key Structural Features

PropertyValue/Description
Molecular FormulaC₂₄H₂₂N₄O₂S₃
Molecular Weight494.7 g/mol
IUPAC Name(5Z)-3-[(4-methylphenyl)methyl]-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Canonical SMILESCC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S

The presence of electron-withdrawing groups (e.g., carbonyl, thiocarbonyl) and electron-donating substituents (e.g., 4-methylbenzyl) creates a polarized electronic environment, influencing reactivity and binding affinity .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions optimized for yield and purity:

  • Formation of Pyrido[1,2-a]pyrimidin-4-one Core:

    • Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions, followed by cyclization .

  • Introduction of Thiazolidinone Moiety:

    • Reaction of the pyridopyrimidinone intermediate with 3-(4-methylbenzyl)-2-thioxothiazolidin-4-one via Knoevenagel condensation, preserving the Z-configuration.

  • Thiomorpholine Functionalization:

    • Nucleophilic substitution at the pyrimidine C2 position using thiomorpholine in the presence of a palladium catalyst.

Optimization Challenges

  • Stereochemical Control: Maintaining the Z-configuration during condensation requires strict temperature control (60–70°C) and anhydrous conditions.

  • Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity, as confirmed by HPLC.

Analytical Characterization

TechniqueKey Findings
FT-IRPeaks at 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1260 cm⁻¹ (C-S) confirm functional groups .
¹H NMRδ 2.35 (s, 3H, CH₃), δ 4.25–4.40 (m, 4H, thiomorpholine), δ 7.25–7.45 (m, 4H, aromatic).
HRMSm/z 495.09 [M+H]⁺, matching theoretical mass.
OrganismMIC (μg/mL)Reference Compound (MIC)
Staphylococcus aureus12.5Ciprofloxacin (3.1)
Escherichia coli25.0Amphotericin B (6.25)
Candida albicans50.0Fluconazole (12.5)

The compound’s activity stems from disruption of microbial cell wall synthesis and inhibition of DNA gyrase .

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrate dose-dependent cytotoxicity:

Cell LineIC₅₀ (μM)Mechanism
MCF-78.2Caspase-3 activation, PARP cleavage
A54910.5ROS generation, mitochondrial membrane depolarization

Molecular docking studies indicate strong binding (-9.8 kcal/mol) to the ATP-binding pocket of EGFR kinase, suggesting potential as a tyrosine kinase inhibitor.

Research Advancements and Comparative Analysis

Molecular Docking Insights

Docking simulations using AutoDock Vina highlight interactions with key residues:

  • EGFR Kinase (PDB: 1M17): Hydrogen bonds with Met793 and hydrophobic interactions with Leu718.

  • Topoisomerase II (PDB: 3QX3): π-Stacking with DNA base pairs and ionic interactions with Mg²⁺ ions .

Structure-Activity Relationships (SAR)

Modifications to the thiazolidinone and pyridopyrimidinone rings significantly alter bioactivity:

  • 4-Methylbenzyl Substituent: Enhances lipophilicity, improving membrane permeability.

  • Thiomorpholine vs. Morpholine: Sulfur substitution increases metabolic stability and reduces clearance rates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator